molecular formula C14H11NO5 B6401834 2-Methoxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261997-80-1

2-Methoxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401834
CAS No.: 1261997-80-1
M. Wt: 273.24 g/mol
InChI Key: WLNNLWJPZXNLOB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-nitrophenyl)benzoic acid is an organic compound that belongs to the class of alkoxybenzoic acids It is characterized by the presence of a methoxy group (-OCH3) and a nitrophenyl group (-NO2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-nitrophenyl)benzoic acid typically involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 2-Methoxy-4-(3-aminophenyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Methoxy-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-nitrophenyl)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(3-nitrophenyl)benzoic acid is unique due to the presence of both methoxy and nitrophenyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and research.

Properties

IUPAC Name

2-methoxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNNLWJPZXNLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690055
Record name 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-80-1
Record name 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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